molecular formula C6H10ClN3O B6268644 5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride CAS No. 1909316-29-5

5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B6268644
CAS No.: 1909316-29-5
M. Wt: 175.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride is a chemical compound with the molecular formula C6H10ClN3O. It is a derivative of dihydropyrimidinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride typically involves a multicomponent reaction known as the Biginelli reaction. This reaction combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the dihydropyrimidinone core .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using a continuous flow reactor. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as Montmorillonite-KSF or other heterogeneous catalysts can be employed to enhance the reaction efficiency and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.

    Substitution: The amino group at the 5-position can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyrimidinones and pyrimidinones, which can have enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-methyl-3,4-dihydropyrimidin-4-one hydrochloride
  • 5-amino-3-phenyl-3,4-dihydropyrimidin-4-one hydrochloride
  • 5-amino-3-propyl-3,4-dihydropyrimidin-4-one hydrochloride

Uniqueness

5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The ethyl group at the 3-position enhances its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for drug development and other scientific research applications .

Properties

CAS No.

1909316-29-5

Molecular Formula

C6H10ClN3O

Molecular Weight

175.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.